7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine
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Overview
Description
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to a thiadiazolo-pyrimidine scaffold. The presence of these rings endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,3-thiadiazole with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring .
Scientific Research Applications
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases, cancer, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist or inverse agonist at adenosine A2A receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response. By binding to these receptors, the compound can modulate their activity and influence downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
- 7-(Morpholin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
- 7-(Pyrrolidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine exhibits unique properties due to the presence of the piperidine ring. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
92658-04-3 |
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Molecular Formula |
C9H11N5S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
7-piperidin-1-ylthiadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C9H11N5S/c1-2-4-14(5-3-1)8-7-9(11-6-10-8)15-13-12-7/h6H,1-5H2 |
InChI Key |
WHQLXGUEIMSPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=NC=N2)SN=N3 |
Origin of Product |
United States |
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